1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2R)-
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Overview
Description
1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2R)- is a chiral compound with the molecular formula C13H19NO. It is known for its unique stereochemistry and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol can be synthesized through the addition of dialkylzincs to aromatic aldehydes using the compound as a chiral catalyst . The reaction typically involves the use of chloroform as a solvent and is conducted at temperatures ranging from 2-8°C .
Industrial Production Methods: While specific industrial production methods are not detailed, the compound’s synthesis in a laboratory setting involves precise control of reaction conditions to ensure the desired stereochemistry is achieved .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including oxidation and substitution .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form optically active ®-(+)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone.
Substitution: It can act as a chiral catalyst in the addition of dialkylzincs to aromatic aldehydes.
Major Products:
Oxidation Product: ®-(+)-1-phenyl-2-(1-pyrrolidinyl)-1-propanone.
Substitution Product: Enantioselective secondary aromatic alcohols.
Scientific Research Applications
1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol is utilized in various scientific research applications:
Chemistry: As a chiral catalyst for enantioselective synthesis.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Used in the synthesis of optically active compounds for pharmaceuticals and other applications.
Mechanism of Action
The compound exerts its effects through its chiral nature, allowing it to interact selectively with other chiral molecules. This selectivity is crucial in catalysis, where it facilitates the formation of enantioselective products . The molecular targets and pathways involved are primarily related to its role as a catalyst in chemical reactions.
Comparison with Similar Compounds
- 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)-
- 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)-
- 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2S)-
Uniqueness: 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2R)- is unique due to its specific stereochemistry, which imparts distinct catalytic properties and enantioselectivity in chemical reactions .
Properties
CAS No. |
1215194-17-4 |
---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.30 g/mol |
IUPAC Name |
(1R,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
FZVHJGJBJLFWEX-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 |
Origin of Product |
United States |
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